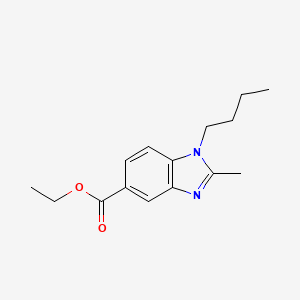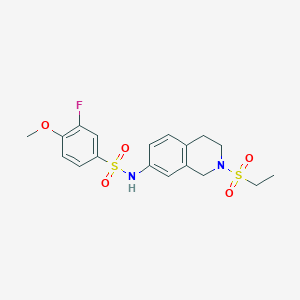
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a sulfonyl group (R-SO2-R’), which is an important functional group in organic chemistry . Sulfonyl groups are typically unreactive and due to their rigidity, compounds containing sulfonyl groups are typically crystalline . The compound also contains a tetrahydroisoquinoline group, which is a type of nitrogen-containing heterocycle. These groups are often found in biologically active compounds.
Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure and the conditions under which it’s used. Sulfonamides can undergo a variety of acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, sulfonamides are typically crystalline due to the rigidity of the sulfonyl group .科学的研究の応用
Crystallographic Insights and Molecular Modeling
One study focused on the crystallographic analysis and molecular modeling of a compound displaying an intramolecular N—H⋯O=S interaction, leading to the formation of hydrogen-bonded chains. This analysis aligns with theoretical studies suggesting the significance of the sulfonylurea fragment's conformation (Gelbrich, Haddow, & Griesser, 2011).
Anticancer and Pro-apoptotic Effects
Research into sulfonamide derivatives has revealed their potential in inducing pro-apoptotic effects in cancer cells. By synthesizing compounds bearing the sulfonamide fragment and evaluating their in vitro anticancer activity, studies have shown significant reductions in cell proliferation and the induction of pro-apoptotic genes, suggesting a mechanism mediated by activation of p38 (Cumaoğlu et al., 2015).
Inhibition of Protein Kinases
Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. The substitution of the naphthalene ring with isoquinoline in derivatives led to selective inhibition of these kinases, offering insights into the development of inhibitors that are selective toward specific protein kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Broad-Spectrum Antibacterial Applications
The synthesis of new sulfonamide compounds has demonstrated potent broad-spectrum antibacterial properties, effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential role in addressing antibiotic resistance and developing new antibacterial agents (Hashimoto et al., 2007).
Alzheimer’s Disease Therapeutic Agents
A study focusing on the synthesis of sulfonamide derivatives as potential therapeutic agents for Alzheimer’s disease highlighted their inhibitory effects on acetylcholinesterase. This research suggests the possibility of designing more potent inhibitors based on the structural characteristics of these compounds, offering a promising direction for Alzheimer’s disease treatment (Abbasi et al., 2018).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-9-8-13-4-5-15(10-14(13)12-21)20-28(24,25)16-6-7-18(26-2)17(19)11-16/h4-7,10-11,20H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTWZVJYOPZHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


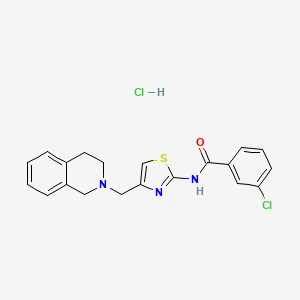

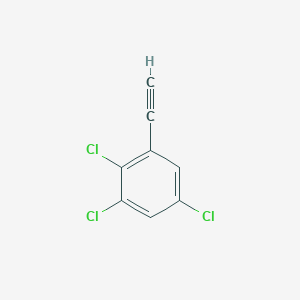
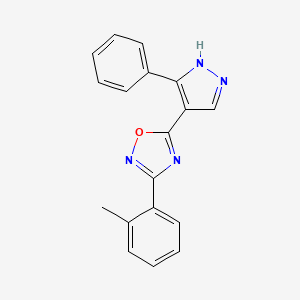
methanone](/img/structure/B2471387.png)
![N-(4-isopropylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2471389.png)
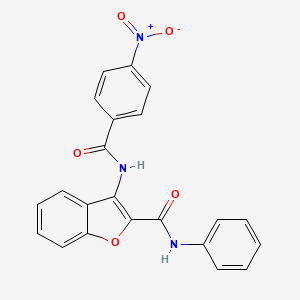

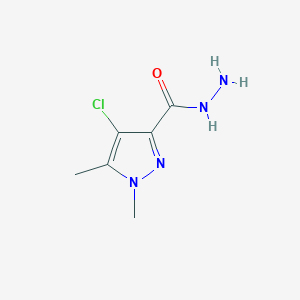

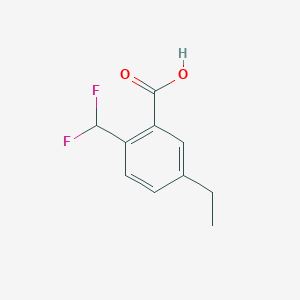
![3-[(Dimethylamino)methyl]-1,2-thiazol-5-amine;dihydrochloride](/img/structure/B2471400.png)
